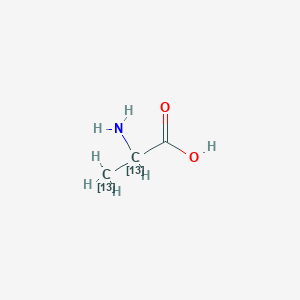
DL-Alanine-2,3-13C2
Overview
Description
DL-Alanine-2,3-13C2: is a stable isotope-labeled compound used in various scientific research fields. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The incorporation of carbon-13 isotopes into the alanine molecule allows for the tracking of metabolic pathways and the identification of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanine-2,3-13C2 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of carbon-13 isotopes into the alanine molecule using labeled precursors. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of various research applications.
Chemical Reactions Analysis
Types of Reactions: DL-Alanine-2,3-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the behavior of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction, but they generally involve specific temperature, pressure, and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield amino alcohols. Substitution reactions can result in the formation of various substituted alanine derivatives .
Scientific Research Applications
DL-Alanine-2,3-13C2 has a wide range of scientific research applications, including:
Chemistry:
- Used as a tracer in metabolic studies to track the incorporation and transformation of alanine in various biochemical pathways.
Biology:
- Employed in studies of protein synthesis and degradation to understand the role of alanine in cellular processes.
Medicine:
- Utilized in the diagnosis and study of metabolic disorders, such as diabetes and liver diseases, by tracking the metabolic fate of alanine.
Industry:
Mechanism of Action
The mechanism of action of DL-Alanine-2,3-13C2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track the movement and transformation of the compound within the body. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and energy production .
Comparison with Similar Compounds
Comparison: DL-Alanine-2,3-13C2 is unique due to the incorporation of two carbon-13 isotopes at specific positions within the alanine molecule. This dual labeling provides more detailed information about the metabolic pathways and transformations compared to single-labeled compounds. The presence of two labeled carbon atoms allows for more precise tracking and analysis of the compound’s behavior in various biological and chemical processes .
Properties
IUPAC Name |
2-amino(2,3-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583849 | |
| Record name | (2,3-~13~C_2_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.079 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70753-82-1 | |
| Record name | (2,3-~13~C_2_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)



